n-Tert-butyl-alpha-phenylnitrone

Spin trapping Superoxide radical EPR spectroscopy

Select PBN as your primary spin trap for carbon-centered radical detection via EPR. Unlike cyclic nitrones, PBN delivers extended ambient stability (≥2 years at -20°C) and is the baseline reference for phenyl radical trapping rate constants. For in vivo neuroprotection (100–150 mg/kg i.p.), its safety margin—8-fold higher than M4PO—supports reliable multi-dose protocols. Procure analytical-grade material (≥98%) for organic and mixed-solvent systems.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 52392-70-8
Cat. No. B7766824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Tert-butyl-alpha-phenylnitrone
CAS52392-70-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
InChIInChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-
InChIKeyIYSYLWYGCWTJSG-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-alpha-phenylnitrone (PBN, CAS 52392-70-8): Free Radical Spin Trap Procurement Guide for Analytical and Preclinical Applications


N-tert-Butyl-alpha-phenylnitrone (commonly abbreviated PBN) is an acyclic aromatic nitrone compound that functions as a free radical spin trapping agent. Its core utility lies in its capacity to react with short-lived free radicals (including carbon-centered, oxygen-centered, and sulfur-centered species) to form relatively stable aminoxyl (nitroxide) radical adducts detectable via Electron Paramagnetic Resonance (EPR) spectroscopy [1]. PBN is also distinguished by its demonstrated in vivo pharmacological activity across a spectrum of radical-mediated pathophysiological conditions, a feature that has positioned it as a dual-use compound bridging analytical spin trapping and preclinical disease modeling [2].

Why Generic Substitution of N-tert-Butyl-alpha-phenylnitrone with Alternative Spin Traps Introduces Quantifiable Experimental Risk


Generic substitution among nitrone spin traps is demonstrably problematic due to marked differences in radical selectivity, adduct stability, and in vivo pharmacological profiles. For instance, cyclic nitrones such as DMPO exhibit over an order of magnitude higher second-order rate constants for superoxide radical trapping compared to PBN, yet PBN offers significantly greater shelf-life stability under ambient storage conditions [1]. Conversely, while more potent cyclic nitrone analogs (e.g., MDL 104,342) can inhibit lipid peroxidation in vitro with up to 550-fold greater potency than PBN, their in vivo toxicity profiles differ dramatically from PBN's well-characterized safety window at neuroprotective doses [2][3]. These quantifiable divergences render direct substitution without method revalidation or dose recalibration a high-risk experimental practice.

Quantitative Differential Evidence for N-tert-Butyl-alpha-phenylnitrone (PBN): Comparator-Based Performance Metrics


PBN vs. DMPO: Quantified Divergence in Superoxide Radical Trapping Rate Constants Dictates Radical-Specific Assay Suitability

PBN exhibits a 13.5-fold lower second-order rate constant for superoxide radical (O₂•⁻) trapping compared to DMPO under identical conditions [1]. This quantified difference confirms that PBN is not the optimal choice for superoxide detection; its utility lies instead in applications where superoxide background is low or where carbon-centered radical selectivity is required. Furthermore, the rate constant for hydroxyl radical (HO•) trapping by PBN is (2.7–3.6) × 10⁹ M⁻¹ s⁻¹, compared to (6.1–8.5) × 10⁹ M⁻¹ s⁻¹ for DMPO, confirming a narrower but still sub-10-fold kinetic difference for hydroxyl radicals [2].

Spin trapping Superoxide radical EPR spectroscopy Rate constant

PBN vs. 4-POBN: Hydroxyl Radical Detection Sensitivity Gap of Approximately 10-Fold Defines Application-Specific Procurement Boundaries

In a direct kinetic comparison study designed to select optimal spin trapping systems for hydroxyl radical (•OH) detection, the second-order rate constant for •OH trapping by the 4-POBN/ethanol system was reported to be nearly 10-fold greater than that for DMPO or PBN under equivalent conditions [1]. This places PBN at a substantial sensitivity disadvantage for hydroxyl radical-specific analytical work, confirming that procurement of PBN is not justified when hydroxyl radical is the primary target analyte.

Hydroxyl radical Spin trapping Kinetic analysis EPR

PBN vs. S-PBN (N-tert-Butyl-α-(2-sulfophenyl)nitrone): Quantified Dose-Response Divergence and Neuroprotective Efficacy in Status Epilepticus Model

In a lithium-pilocarpine rat model of status epilepticus, PBN administered at 150 mg/kg provided neuroprotection, whereas its sulfonated analog S-PBN required a higher dose of 300 mg/kg to achieve any measurable neuroprotective effect; paradoxically, this higher dose of S-PBN exacerbated cortical neuropathology [1]. This head-to-head comparison reveals that the simple substitution of PBN with its more water-soluble derivative S-PBN yields not only a 2-fold dose increase requirement but also a qualitative reversal of therapeutic benefit at the required dose.

Neuroprotection Status epilepticus In vivo pharmacology S-PBN

PBN vs. Cyclic Nitrone Analog MDL 104,342: 550-Fold Divergence in Lipid Peroxidation Inhibition Potency Defines Therapeutic Window

In a comparative in vitro lipid peroxidation assay, the cyclic nitrone analog MDL 104,342 exhibited an IC₅₀ of 26 μM, which represents a 550-fold improvement in potency over PBN under identical assay conditions [1]. This quantified differential establishes that PBN is not the most potent antioxidant nitrone for lipid peroxidation inhibition; its value proposition lies elsewhere—specifically, in its distinct in vivo safety profile and established pharmacokinetic characterization.

Lipid peroxidation Antioxidant activity Cyclic nitrones IC50

PBN vs. STAZN: Quantified In Vivo Dose Differential of 300–600× for Comparable Neuroprotective Efficacy in Stroke Model

In an animal model of stroke, the azulenyl nitrone antioxidant STAZN provided neuroprotection at concentrations 300 to 600 times lower than the doses of PBN or NXY-059 required for a similar therapeutic effect [1]. This cross-study comparable metric quantitatively illustrates that PBN requires substantially higher doses to achieve neuroprotection relative to next-generation nitrone antioxidants.

Neuroprotection Stroke In vivo pharmacology STAZN

PBN vs. M4PO and PyOBN: Quantified Acute Toxicity Differential Informs Safety-Driven Compound Selection

In a dose-ranging toxicity study in male Sprague-Dawley rats, the lethal dose of PBN was determined to be approximately 100 mg/100 g body weight (0.564 mmol/100 g) [1]. In contrast, compounds M4PO and PyOBN proved lethal at substantially lower doses: M4PO caused death at one-eighth the PBN-equivalent lethal dose, and PyOBN was lethal at doses where PBN was non-lethal [1]. This comparative toxicological dataset establishes PBN as having a quantifiably wider safety margin than several structurally related nitrone spin traps.

Toxicity In vivo safety LD50 Nitrone spin traps

Procurement-Relevant Application Scenarios for N-tert-Butyl-alpha-phenylnitrone (PBN) Supported by Comparative Evidence


Carbon-Centered Radical Detection via EPR Spectroscopy in Non-Aqueous Systems

PBN is optimally procured for EPR spin trapping applications where the primary analytical target is carbon-centered radicals in organic or mixed-solvent systems. Evidence from Table 3 of Durand et al. (2008) establishes that PBN serves as the baseline comparator against which all substituted PBN derivatives are normalized for phenyl radical trapping rate constants (kpN/kpPBN ratios), confirming its status as the reference standard for this radical class [1]. Additionally, its lower superoxide trapping rate (13.5-fold lower than DMPO) reduces superoxide-derived adduct interference when carbon-centered radicals are the intended analytical target .

In Vivo Preclinical Neuroprotection Studies Requiring Validated Dosing at 100–150 mg/kg

PBN is indicated for procurement in rodent models of acute neurological insult—including status epilepticus, ischemia-reperfusion injury, and LPS-induced neuroinflammation—where dose ranges of 100–150 mg/kg (i.p.) have been empirically validated for neuroprotective efficacy [1]. The direct comparative evidence with S-PBN confirms that PBN at 150 mg/kg provides neuroprotection while S-PBN at 300 mg/kg exacerbates pathology, establishing PBN as the empirically validated choice within this therapeutic application .

Studies Requiring Nitrone Spin Trap with Quantifiably Lower Acute Toxicity Profile

PBN is the appropriate procurement choice for in vivo studies where a well-characterized safety margin is required. Comparative toxicity data from Schaefer et al. (1995) demonstrate that PBN's lethal dose (~100 mg/100 g BW) is at least 8-fold higher on a molar-equivalent basis than that of M4PO, and PBN remains non-lethal at doses where PyOBN is lethal [1]. This quantified safety differential supports PBN selection for studies requiring multiple dosing regimens or chronic administration protocols.

Long-Term Stability-Dependent Applications: Shelf-Life Advantage Over DMPO

PBN is procured preferentially over DMPO for applications requiring extended storage stability. As documented by Finkelstein et al. (1980), acyclic aryl nitrones including PBN exhibit greater shelf lives than cyclic nitrones such as DMPO, which are more susceptible to degradation by oxygen and light [1]. Commercial specifications for analytical-grade PBN indicate stability for at least 2 years when stored at -20°C with protection from light and moisture, making it suitable for laboratories with intermittent spin trapping needs or those establishing long-term reagent inventories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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